molecular formula C18H36N4O11 B194240 Kanamycin C CAS No. 2280-32-2

Kanamycin C

Cat. No. B194240
CAS RN: 2280-32-2
M. Wt: 484.5 g/mol
InChI Key: WZDRWYJKESFZMB-FQSMHNGLSA-N
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Description

Kanamycin C is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It works by killing bacteria or preventing their growth . It is for short-term use only, usually 7 to 10 days .


Synthesis Analysis

The biosynthetic pathway of Kanamycin C remains unclear. Current proposals suggest that the kanamycin biosynthetic products are linearly related via single enzymatic transformations . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase, that leads to the formation of two parallel pathways in which early intermediates are further modified .


Molecular Structure Analysis

The molecular structure of Kanamycin C can be found on various chemical databases such as ChemSpider .

Scientific Research Applications

1. Analytical Methods for Kanamycin Detection

A review of the application of High-Performance Liquid Chromatography (HPLC) for detecting kanamycin residue in food highlights its importance for public health. HPLC is a practical tool for determining kanamycin concentration, and various detectors like UV/Fluorescence, ELSD/PED, and Mass Spectrometry are used with HPLC for this purpose. The review compares the strengths and weaknesses of each method and summarizes pre-treatment methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) (Zhang et al., 2019).

2. Understanding Antibiotic Resistance

Research on the mutations in the eis promoter region of Mycobacterium tuberculosis isolates from the Moscow region provides insights into kanamycin resistance. This study is crucial for understanding the molecular markers of kanamycin resistance and improving the diagnosis of resistant tuberculosis (Gikalo et al., 2012).

3. Novel Detection Methods

Development of novel colorimetric detection methods for kanamycin using unmodified silver nanoparticles (AgNPs) as a sensing probe is an innovative application. This method is based on the analyte (kanamycin) protecting AgNPs against salt-induced aggregation, with nucleic acid aptamers reducing false positives, making it a potential tool for practical detection in the future (Xu et al., 2015).

4. Biosynthesis Pathway Exploration

The discovery of parallel pathways in kanamycin biosynthesis through heterologous expression of biosynthetic genes offers insights into the antibiotic's production. This study demonstrates the possibility of manipulating these pathways for creating new antibiotics and more robust aminoglycosides (Park et al., 2011).

5. Impacts on Genetic Material

Investigations into kanamycin's effect on DNA methylation in Arabidopsis thaliana calluses reveal its role in somaclonal variation. This study shows extensive methylation changes in the genome due to kanamycin, contributing to our understanding of antibiotic-induced genetic variations (Bardini et al., 2003).

Safety And Hazards

Kanamycin C should be handled with care. It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It may also damage fertility or the unborn child . Personal protective equipment should be used when handling Kanamycin C .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023186
Record name Kanamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kanamycin C

CAS RN

2280-32-2
Record name Kanamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KANAMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5286U88N7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Kanamycin C
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Citations

For This Compound
1,330
Citations
M Murase - The Journal of Antibiotics, Series A, 1961 - jstage.jst.go.jp
… isolation and properties of kanamycin C, the third component … The free base of kanamycin C was purified by repeated … Tetra-N-acetyl kanamycin C was prepared from kanamycin C …
Number of citations: 26 www.jstage.jst.go.jp
M Murase, T Wakazawa, M Abe… - The Journal of Antibiotics …, 1961 - jstage.jst.go.jp
… Sir: Besides kanamycins A and B, existence of kanamycin C … The present authors found existence • of kanamycin C in the … Preparation and properties of kanamycin C and its relation with …
Number of citations: 11 www.jstage.jst.go.jp
S Umezawa, S Koto, K Tatsuta… - Bulletin of the Chemical …, 1969 - journal.csj.jp
… α-diglycoside with a substance of the same structure derived from natural kanamycin C was shown. Removal of the masking groups gave the product identical with natural kanamycin C. …
Number of citations: 43 www.journal.csj.jp
T Wakazawa, S Fukatsu - The Journal of Antibiotics, Series A, 1962 - jstage.jst.go.jp
… Sir: Kanamycin C was first described by SoTHROCK et al. … and the specific component of kanamycin C was identified as n-… partial degradation products of kanamycin C. Some biological …
Number of citations: 2 www.jstage.jst.go.jp
IR Hooper - Annals of the New York Academy of Sciences, 1966 - Wiley Online Library
… hydrolysis of kanamycin C' established the structure of this kanamycin. The configuration in … Murase' determined that kanamycin C has the structure shown in FIGURE 4 in which 2-D-…
Number of citations: 5 nyaspubs.onlinelibrary.wiley.com
S Umezawa, S Koto, K Tatsuta… - The Journal of Antibiotics, 1968 - jstage.jst.go.jp
… of the natural kanamycin C. Infrared spectra of VIII and the natural kanamycin C were identical… were in agreement with those of the natural kanamycin C as shown in Table 1. The details …
Number of citations: 25 www.jstage.jst.go.jp
PJ Claes, M Dubost, H Vanderhaeghe - Analytical Profiles of Drug …, 1977 - Elsevier
… Kanamycin B (11) and kanamycin C (111) are two minor components of the antibiotic complex. They differ from kanamycin A in the nature of the amino sugar linked to the 4-position of …
Number of citations: 10 www.sciencedirect.com
S Toda, S Nakagawa, T Naito - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
… of kanamycin C. Since it was found laborious to isolate a pure sample of kanamycin C from … This paper reports the chemical conversion of kanamycin B to kanamycin C and its 6'-deoxy …
Number of citations: 6 www.jstage.jst.go.jp
T Wakazawa, Y Sugano, M Abe, S Fukatsu… - The Journal of …, 1961 - jstage.jst.go.jp
… In this experiment, they determined electrocon
Number of citations: 21 www.jstage.jst.go.jp
S Kondo, T MIYASAKA, K YOSHIDA… - The Journal of …, 1977 - jstage.jst.go.jp
… Kanamycin C isolated from a culture filtrate of Streptomyces kanamrceticus as a minor component has the 6'hydroxyl in place of the 6'-amino group in kanamycin B, and is not …
Number of citations: 9 www.jstage.jst.go.jp

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